Valdice vs. Valproic Acid Tablets: Relative Bioavailability in Humans
In a head-to-head human pharmacokinetic study, oral administration of Valdice resulted in a relative bioavailability of valproic acid (VPA) of 94-99% compared to commercially available VPA tablets [1]. This near-complete conversion indicates that Valdice efficiently delivers VPA systemically, with minimal loss due to incomplete absorption or presystemic metabolism.
| Evidence Dimension | Relative Bioavailability of VPA |
|---|---|
| Target Compound Data | 94-99% |
| Comparator Or Baseline | Commercially available valproic acid tablets (100%) |
| Quantified Difference | Valdice achieves 94-99% of the VPA exposure relative to the comparator. |
| Conditions | Oral administration in healthy human volunteers |
Why This Matters
This high relative bioavailability confirms that Valdice is an efficient VPA prodrug with negligible loss in systemic exposure, supporting its use as a direct VPA delivery system.
- [1] Bialer M, Pharaj Z, Zuckerman S, Raz I, Abramsky O, Sterling J, Ladkani D. Pharmacokinetic analysis of valdice - a diethylcarbonate prodrug of valproic acid. Eur J Pharm Sci. 1994 Oct;2(3):239-44. doi:10.1016/0928-0987(94)90028-0. View Source
